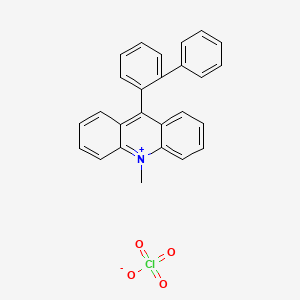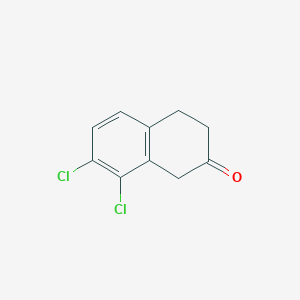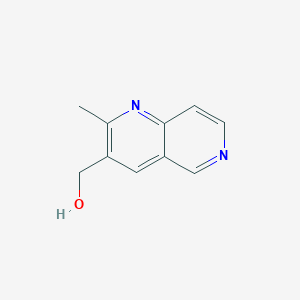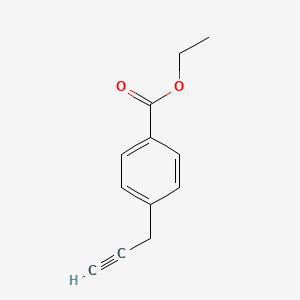
9-(2-Biphenylyl)-10-methylacridinium Perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Biphenylyl)-10-methylacridinium Perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group attached to an acridinium core, which is further modified by a methyl group. The perchlorate anion serves as a counterion to balance the charge of the acridinium cation.
Métodos De Preparación
The synthesis of 9-(2-Biphenylyl)-10-methylacridinium Perchlorate typically involves a multi-step process. One common method includes the reaction of 2-biphenylyl lithium with 10-methylacridinium chloride under controlled conditions. The resulting product is then treated with perchloric acid to form the perchlorate salt. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment .
Análisis De Reacciones Químicas
9-(2-Biphenylyl)-10-methylacridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The biphenyl and acridinium moieties can undergo electrophilic and nucleophilic substitution reactions, respectively. .
Aplicaciones Científicas De Investigación
9-(2-Biphenylyl)-10-methylacridinium Perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, aiding in the study of molecular interactions and dynamics.
Biology: The compound’s fluorescence is utilized in imaging techniques to visualize cellular structures and processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9-(2-Biphenylyl)-10-methylacridinium Perchlorate involves its interaction with molecular targets through its acridinium core. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in photodynamic therapy, where light activation leads to the generation of reactive oxygen species that damage cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 9-(2-Biphenylyl)-10-methylacridinium Perchlorate include:
9-Phenylacridinium Perchlorate: Similar in structure but with a phenyl group instead of a biphenyl group.
10-Methylacridinium Chloride: Lacks the biphenyl group and perchlorate anion.
2-Biphenylyl Isocyanate: Contains a biphenyl group but differs in its functional groups and overall reactivity
The uniqueness of this compound lies in its combined structural features, which confer distinct photophysical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C26H20ClNO4 |
|---|---|
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
10-methyl-9-(2-phenylphenyl)acridin-10-ium;perchlorate |
InChI |
InChI=1S/C26H20N.ClHO4/c1-27-24-17-9-7-15-22(24)26(23-16-8-10-18-25(23)27)21-14-6-5-13-20(21)19-11-3-2-4-12-19;2-1(3,4)5/h2-18H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
BIYCHPCSVPTZJV-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)


![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)




![5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)




